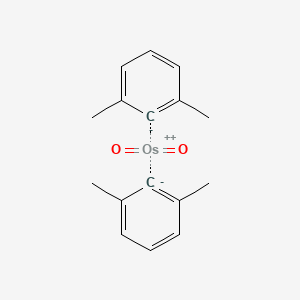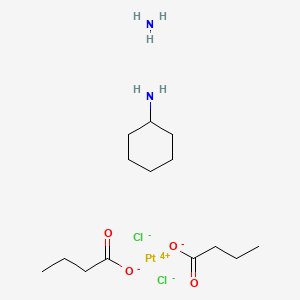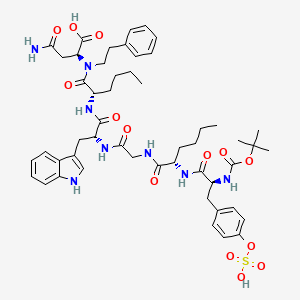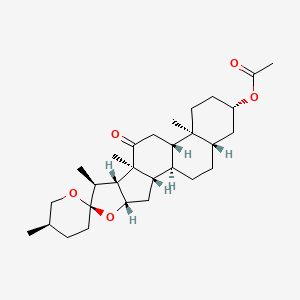
Acétate d'hécogenine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hecogenin acetate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Hecogenin acetate, a steroidal sapogenin-acetylated, has been found to interact with several targets in the body. It has been reported to have antinociceptive properties, suggesting that it acts on opioid receptors . It also shows potential antihyperalgesic activity . Furthermore, it has been associated with anti-inflammatory and antitumor processes, mediating cytokines, cells, and environment .
Mode of Action
Hecogenin acetate’s mode of action is complex and multifaceted. It has been shown to inhibit descending pain, acting on opioid receptors . In the context of inflammation, it mediates cytokines, cells, and the environment . In tumoral processes, it acts through pathways like PPGARγ, ERK½, and MMP-2 .
Biochemical Pathways
Hecogenin acetate affects several biochemical pathways. In the context of pain management, it inhibits the development of mechanical hyperalgesia induced by various agents, including carrageenan, TNF-α, dopamine, and prostaglandin E2 . It also reduces the percentage of mobile larvae in goat fecal cultures containing certain nematodes . In cancer processes, it acts through pathways like PPGARγ, ERK½, and MMP-2 .
Pharmacokinetics
It is known that the compound is an acetylated form of hecogenin, a naturally occurring sapogenin . This modification may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability and therapeutic effects .
Result of Action
Hecogenin acetate has been shown to have significant therapeutic effects. It has antiulcerogenic and healing potential, demonstrated by the decrease in gastric injury and presence of collagen fibers . It also has antinociceptive and potential antihyperalgesic activity, inhibiting descending pain and acting in opioid receptors . Furthermore, it has been associated with anti-inflammatory and antitumor effects .
Action Environment
The action of hecogenin acetate can be influenced by various environmental factors. For instance, it has been suggested that the compound is relatively unstable in the environment and can easily hydrolyze, necessitating chemical modifications to improve these unstable spots . The acetylation of hecogenin to form hecogenin acetate is one such modification that enhances its stability .
Analyse Biochimique
Biochemical Properties
Hecogenin acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, hecogenin acetate has been shown to inhibit the enzyme beta-secretase, which is involved in the formation of amyloid plaques in neurodegenerative diseases . Additionally, it modulates the activity of matrix metalloproteinases, particularly MMP-2, which are involved in the degradation of extracellular matrix components . These interactions highlight the potential of hecogenin acetate in therapeutic applications.
Cellular Effects
Hecogenin acetate exerts significant effects on various cell types and cellular processes. In human lung cancer cells (A549), hecogenin acetate inhibits the production of reactive oxygen species, induces cell cycle arrest at the G0/G1 phase, and promotes cellular senescence . Furthermore, it modulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and reduces the expression of matrix metalloproteinase-2 (MMP-2), thereby influencing cell signaling pathways and gene expression . These effects underscore the compound’s potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of hecogenin acetate involves several pathways. It binds to and inhibits beta-secretase, thereby preventing the formation of amyloid plaques . Additionally, hecogenin acetate modulates the phosphorylation of ERK1/2 and inhibits the production of reactive oxygen species . These actions result in cell cycle arrest, induction of senescence, and modulation of gene expression. The compound’s ability to interact with multiple molecular targets makes it a promising candidate for therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hecogenin acetate have been observed to change over time. Studies have shown that hecogenin acetate remains stable and retains its biological activity over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. The stability and sustained activity of hecogenin acetate make it a valuable compound for long-term studies.
Dosage Effects in Animal Models
The effects of hecogenin acetate vary with different dosages in animal models. In rodent studies, hecogenin acetate has demonstrated antiulcerogenic and healing activities at doses ranging from 5 to 20 mg/kg . Higher doses have been associated with increased collagen deposition and reduced gastric lesions . The compound’s toxic or adverse effects at high doses need to be carefully evaluated to ensure its safety and efficacy in therapeutic applications.
Metabolic Pathways
Hecogenin acetate is involved in several metabolic pathways. It is metabolized by enzymes such as acetyl-CoA synthetases, which convert it into acetyl-CoA, a central metabolic intermediate . This conversion plays a crucial role in lipid synthesis, energy production, and protein acetylation. The involvement of hecogenin acetate in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of hecogenin acetate within cells and tissues involve various transporters and binding proteins. Studies have shown that hecogenin acetate can be efficiently transported across cell membranes and distributed to different cellular compartments . This distribution is crucial for its biological activity and therapeutic potential. Understanding the transport mechanisms of hecogenin acetate can aid in optimizing its delivery and efficacy.
Subcellular Localization
Hecogenin acetate exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and interact with various cellular organelles . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for its biological activity and therapeutic applications.
Méthodes De Préparation
L'hécogenine acétate est synthétisée par acétylation de l'hécogenine. Le processus implique la réaction de l'hécogenine avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine . La réaction se produit généralement dans des conditions douces, et le produit est purifié par cristallisation dans le méthanol . Les méthodes de production industrielle suivent des voies de synthèse similaires mais sont adaptées pour traiter des quantités plus importantes.
Analyse Des Réactions Chimiques
L'hécogenine acétate subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur le squelette stéroïdien.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'hécogenine acétate a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse des hormones stéroïdiennes.
Médecine : Elle a été étudiée pour ses activités anti-ulcéreuses et cicatrisantes chez les modèles de rongeurs.
Mécanisme d'action
Le mécanisme d'action de l'hécogenine acétate implique plusieurs voies :
Anti-inflammatoire : Elle module la production de cytokines et inhibe la libération de médiateurs inflammatoires.
Antinociceptive : Elle agit sur les récepteurs opioïdes pour produire des effets analgésiques.
Anti-ulcéreuse : Elle favorise la cicatrisation des lésions gastriques en augmentant le dépôt de collagène et en réduisant les lésions gastriques.
Comparaison Avec Des Composés Similaires
L'hécogenine acétate est unique par rapport aux autres sapogénines stéroïdiennes en raison de sa forme acétylée, ce qui améliore ses propriétés pharmacologiques. Des composés similaires comprennent :
Hécogenine : La forme non acétylée, qui présente également des activités anti-inflammatoires et antiprolifératives.
Tigogénine : Une autre sapogénine stéroïdienne avec des activités pharmacologiques similaires.
L'hécogenine acétate se distingue par sa stabilité accrue et son efficacité dans diverses applications thérapeutiques .
Propriétés
IUPAC Name |
(5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKZWRTYHCDWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919692 | |
| Record name | 12-Oxospirostan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915-35-5 | |
| Record name | 12-Oxospirostan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hecogenin acetate exhibits anticancer effects through multiple mechanisms. In A549 cells, it inhibits the production of reactive oxygen species (ROS) induced by H2O2, blocks ERK1/2 phosphorylation, and inhibits the increase in matrix metalloproteinase-2 (MMP-2) caused by H2O2 [].
A: Hecogenin acetate induces G0/G1-phase cell cycle arrest in A549 cells. At concentrations of 75 and 100 µM, it causes 74% and 84.3% arrest, respectively [].
A: Yes, treatment with hecogenin acetate increases the number of senescence-associated β-galactosidase positive A549 cells, indicating the induction of senescence [].
A: Hecogenin acetate demonstrates antinociceptive properties in mice. It inhibits mechanical hyperalgesia induced by carrageenan, TNF-α, dopamine, and PGE2 []. This antinociceptive effect is suggested to involve the spinal cord and modulation of cytokines, specifically reducing pro-inflammatory cytokine IL-1β [].
ANone: The molecular formula of hecogenin acetate is C29H44O5, and its molecular weight is 472.65 g/mol.
A: Spectroscopic methods including 1H NMR, 13C NMR, and CD have been used to characterize hecogenin acetate and its derivatives. These techniques were particularly important in determining the configuration at C-13 and C-14 in derivatives like 7a, 10a, and 9a [].
A: While specific stability data under various conditions is limited in the provided abstracts, hecogenin acetate has been successfully used in various chemical reactions, including reactions requiring heating, suggesting a degree of stability under these conditions [, , , , , , ].
ANone: The provided research does not focus on hecogenin acetate's catalytic properties. Its primary applications, based on the provided abstracts, are pharmacological, specifically as an anticancer, analgesic, and anti-inflammatory agent.
A: Yes, molecular docking studies using AutoDock Vina have been performed to evaluate the interaction of hecogenin acetate with the kinase domain of human epidermal growth factor receptors (HER1, HER2, HER3, and HER4). Hecogenin acetate showed a strong binding affinity to HER2 (-11.2 kcal/mol) [].
A: Structural modifications to hecogenin acetate have been explored in the context of synthesizing cephalostatin analogues. Simplifying the structure, such as in the synthesis of [5.5]spiroketal 5, a simplified right-side steroidal unit of cephalostatin 1, resulted in a loss of cancer cell growth inhibitory activity against the P388 lymphocytic leukemia cell line []. This suggests that specific structural features of hecogenin acetate are crucial for its activity.
A: Comparing the anthelmintic activity of aescin and digitonin (saponins) to their aglycones (hecogenin acetate and digitonin, respectively) revealed that the glycone portion of these saponins plays a crucial role in their activity [].
A: Researchers have explored amorphous solid dispersions using different polymers to enhance the solubility and improve the anti-hyperalgesic effect of hecogenin acetate in a neuropathic pain model in mice []. Additionally, host-guest inclusion complexation with β-cyclodextrin has been investigated as a means to enhance the anti-hyperalgesic effect of hecogenin acetate in animal models of musculoskeletal and orofacial pain [, ].
ANone: The provided abstracts primarily focus on the chemical and biological aspects of hecogenin acetate and do not provide information on specific SHE regulations.
A: The A549 human lung cancer cell line has been utilized to investigate the antiproliferative effects of hecogenin acetate in vitro [].
A: Researchers have used carrageenan, TNF-α, dopamine, and PGE2-induced hyperalgesia models in mice to evaluate the antinociceptive properties of hecogenin acetate []. Further studies have explored its effects in neuropathic pain, musculoskeletal pain, and orofacial pain models [, , ].
ANone: The provided research does not delve into resistance mechanisms associated with hecogenin acetate.
A: While the provided abstracts do not focus on toxicological data, one study investigated the cytotoxicity of hecogenin acetate on Vero cells using MTT and propidium iodide (PI) tests, suggesting a need for further evaluation of its safety profile [].
A: While the provided abstracts don't extensively cover drug delivery and targeting, one study mentions the use of β-cyclodextrin for complexation with hecogenin acetate, potentially enhancing its delivery and bioavailability [, ].
ANone: The provided abstracts do not provide information on biomarkers or diagnostics related to hecogenin acetate.
A: Various analytical techniques, including thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, have been employed to isolate, characterize, and quantify hecogenin acetate and its derivatives [, ].
ANone: The provided research focuses on the chemical and biological aspects of hecogenin acetate and does not provide information on its environmental impact or degradation.
A: While specific details on the dissolution and solubility of hecogenin acetate are not provided, research suggests it may have limitations in these areas. Studies have explored strategies like amorphous solid dispersions and inclusion complexes to enhance its solubility [, , ].
ANone: The provided abstracts do not provide specific details regarding the validation of analytical methods used for hecogenin acetate.
ANone: The provided abstracts do not cover quality control and assurance aspects related to hecogenin acetate.
ANone: The provided research does not address the immunogenicity or immunological responses associated with hecogenin acetate.
ANone: The provided research does not explore the interactions of hecogenin acetate with drug transporters.
ANone: The provided research does not investigate the potential of hecogenin acetate to induce or inhibit drug-metabolizing enzymes.
A: While the provided abstracts do not explicitly address biodegradability, the natural origin of hecogenin acetate from Agave species suggests a potential for biodegradation [].
ANone: The provided research primarily focuses on hecogenin acetate, and no direct comparisons to alternative compounds are discussed.
ANone: The provided research does not delve into the recycling and waste management aspects of hecogenin acetate.
ANone: The research on hecogenin acetate leverages standard infrastructure and resources common to organic synthesis, analytical chemistry, and pharmacology.
A: Hecogenin acetate, derived from the Agave plant, has a history of use in the pharmaceutical industry as a starting material for steroid hormone synthesis []. Research on hecogenin acetate has evolved to investigate its potential as a therapeutic agent itself, particularly in areas such as cancer, pain, and inflammation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


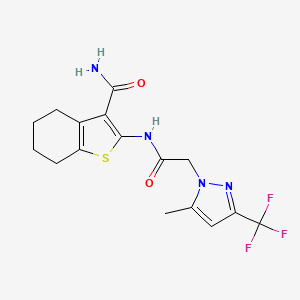
![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
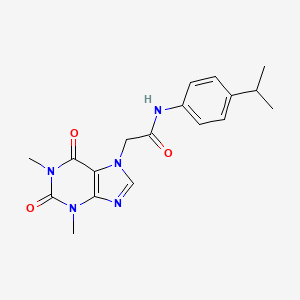
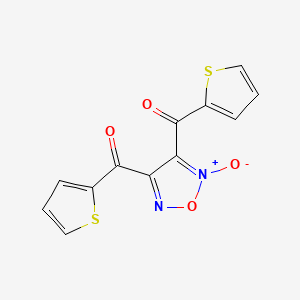
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
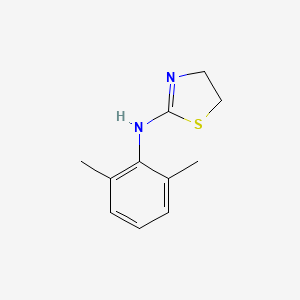
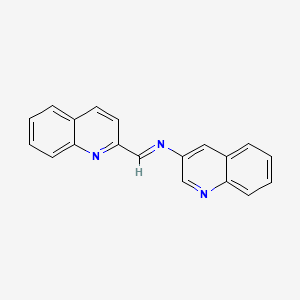
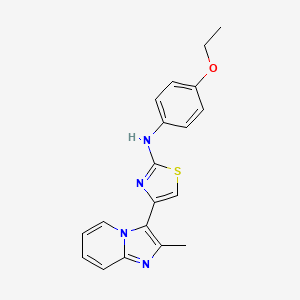
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)
